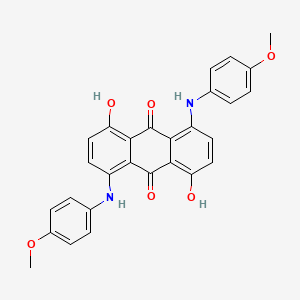
1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone: is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes
准备方法
Synthetic Routes and Reaction Conditions: 1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone can be synthesized through a multiphase reaction involving 1,5-dichloroanthraquinone and p-anisidine in the presence of a suitable solvent like xylene . The reaction typically requires heating and may involve catalysts to facilitate the substitution of chlorine atoms with p-anisidino groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions: 1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form hydroquinones.
Substitution: The p-anisidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted anthraquinones with various functional groups.
科学研究应用
1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Investigated for its potential as a dye for staining biological tissues.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
作用机制
The mechanism of action of 1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes involved in cellular processes, contributing to its potential therapeutic effects .
相似化合物的比较
1,5-Dihydroxyanthraquinone: Similar structure but lacks the p-anisidino groups, leading to different chemical properties and applications.
1,8-Dihydroxyanthraquinone (Dantron): Another anthraquinone derivative with hydroxyl groups at different positions, used as a laxative.
生物活性
1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone family. Its unique structure features two p-anisidine groups and two hydroxyl groups at specific positions, contributing to its diverse biological activities. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and dye production.
- Molecular Formula : C18H18N2O4
- Molecular Weight : Approximately 342.35 g/mol
- Appearance : Typically gray to dark purple or black depending on concentration.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Activity
The compound has shown promising anticancer properties. It appears to induce apoptosis in cancer cells by intercalating into DNA, disrupting transcription and replication processes. Additionally, it alters reactive oxygen species (ROS) levels, leading to oxidative stress that can damage tumor cells. It has been evaluated in both in vitro and in vivo models for its efficacy against different types of cancer, including breast and colon cancers .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of hydroxyl groups enhances its reactivity and allows it to participate in redox reactions. This interaction influences several signaling pathways involved in cell survival and proliferation, including MAPK and PI3K/Akt pathways .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1,5-Diamino-4,8-dihydroxyanthraquinone | Contains two amino groups instead of anisidine groups | Stronger reducing properties |
| 1-Amino-4-hydroxyanthraquinone | A single amino group | Less complex; primarily used as dye |
| 1-Methylamino-4-hydroxyanthraquinone | Methylated amino group | Enhanced solubility in organic solvents |
| 1-Anilino-4-hydroxyanthraquinone | Contains an aniline moiety | Known for vivid dye properties |
This table illustrates the uniqueness of this compound due to its dual p-anisidine substitutions and hydroxyl groups which enhance its reactivity compared to other similar compounds.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL. This indicates its potential as a therapeutic agent against bacterial infections.
- Anticancer Research : In a recent study on breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to increased apoptosis rates and decreased proliferation markers in treated cells .
属性
CAS 编号 |
25632-24-0 |
|---|---|
分子式 |
C28H22N2O6 |
分子量 |
482.5 g/mol |
IUPAC 名称 |
1,5-dihydroxy-4,8-bis(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O6/c1-35-17-7-3-15(4-8-17)29-19-11-13-21(31)25-23(19)27(33)26-22(32)14-12-20(24(26)28(25)34)30-16-5-9-18(36-2)10-6-16/h3-14,29-32H,1-2H3 |
InChI 键 |
MKJOPGYPUGDJGQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















